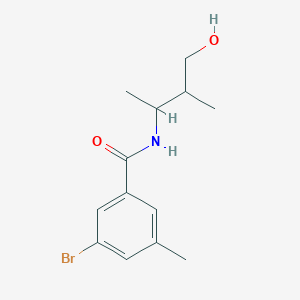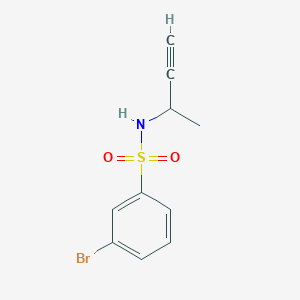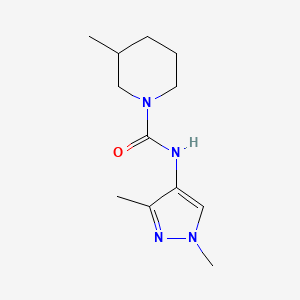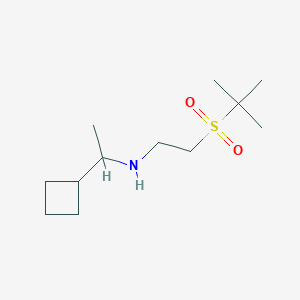![molecular formula C13H20ClNO B6638457 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol, also known as N-desmethylclozapine, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a metabolite of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia and other psychiatric disorders. N-desmethylclozapine has been found to have a range of pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine is not fully understood, but it is believed to act on several different receptors in the brain and peripheral tissues. It has been shown to have affinity for dopamine, serotonin, and histamine receptors, among others. It is also thought to modulate the activity of certain ion channels and transporters, leading to its diverse pharmacological effects.
Biochemical and Physiological Effects:
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine has been found to have a range of biochemical and physiological effects, including antipsychotic, anti-inflammatory, analgesic, and anticancer effects. It has been shown to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine has been found to have activity against several types of cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine in lab experiments is its well-characterized pharmacological profile. Its effects on various receptors and signaling pathways have been extensively studied, making it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation of using 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine is its relatively low potency compared to other compounds with similar pharmacological effects. This may limit its usefulness in certain types of experiments where high potency is required.
Direcciones Futuras
There are several future directions for research on 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to investigate its mechanism of action. Another area of interest is its potential as a treatment for chronic pain and inflammation. More research is needed to determine its optimal dosage and to investigate its long-term effects on the body. Additionally, further studies are needed to explore its potential as a treatment for other psychiatric disorders, such as bipolar disorder and depression.
Métodos De Síntesis
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine can be synthesized through a multistep process involving the reaction of clozapine with reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then subjected to further reactions to yield 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine. Several other synthesis methods have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of enzymes such as cytochrome P450.
Aplicaciones Científicas De Investigación
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antipsychotic effects similar to those of clozapine, but with fewer side effects. It has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ollozapine has been found to have activity against certain types of cancer cells, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-[(4-chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)7-11(12)2/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEZZRFVXGMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)


![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)